3-Ethynyl-2-methoxy-5-nitropyridine
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Overview
Description
3-Ethynyl-2-methoxy-5-nitropyridine is a versatile chemical compound with the molecular formula C8H6N2O3 It is characterized by the presence of an ethynyl group, a methoxy group, and a nitro group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethynyl-2-methoxy-5-nitropyridine typically involves the nitration of 2-methoxypyridine followed by the introduction of an ethynyl group. One common method involves the reaction of 2-methoxypyridine with nitric acid to form 2-methoxy-5-nitropyridine. Subsequently, the ethynyl group is introduced through a Sonogashira coupling reaction using ethynyltrimethylsilane and a palladium catalyst .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters include temperature control, reaction time, and the use of efficient catalysts to facilitate the coupling reactions .
Chemical Reactions Analysis
Types of Reactions
3-Ethynyl-2-methoxy-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The ethynyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridines.
Scientific Research Applications
3-Ethynyl-2-methoxy-5-nitropyridine finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethynyl-2-methoxy-5-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl group can participate in cycloaddition reactions, leading to the formation of bioactive compounds. The methoxy group can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-nitropyridine: Lacks the ethynyl group, making it less reactive in certain coupling reactions.
3-Methoxy-2-nitropyridine: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
2-Ethoxy-5-nitropyridine: Contains an ethoxy group instead of a methoxy group, affecting its chemical properties and reactivity.
Uniqueness
3-Ethynyl-2-methoxy-5-nitropyridine stands out due to the presence of the ethynyl group, which imparts unique reactivity and enables its use in a broader range of chemical transformations. This compound’s combination of functional groups makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .
Properties
Molecular Formula |
C8H6N2O3 |
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Molecular Weight |
178.14 g/mol |
IUPAC Name |
3-ethynyl-2-methoxy-5-nitropyridine |
InChI |
InChI=1S/C8H6N2O3/c1-3-6-4-7(10(11)12)5-9-8(6)13-2/h1,4-5H,2H3 |
InChI Key |
KKOPWDTYUZJYAP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=N1)[N+](=O)[O-])C#C |
Origin of Product |
United States |
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